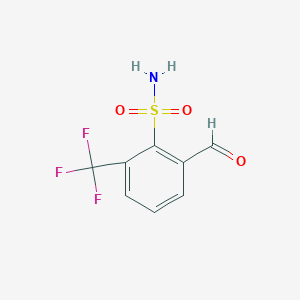
2-Formyl-6-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6F3NO3S It is characterized by the presence of a formyl group (–CHO) and a trifluoromethyl group (–CF3) attached to a benzene ring, along with a sulfonamide group (–SO2NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring followed by the sulfonamide group. One common method involves the formylation of 2-(trifluoromethyl)benzenesulfonamide using a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxy-6-(trifluoromethyl)benzenesulfonamide.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl and sulfonamide groups.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide is largely dependent on its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-(Trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, affecting the compound’s reactivity and interaction with biological targets.
2-Formylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the formyl, trifluoromethyl, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3NO3S |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
2-formyl-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)6-3-1-2-5(4-13)7(6)16(12,14)15/h1-4H,(H2,12,14,15) |
Clave InChI |
OKRAREJODLPIMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)S(=O)(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


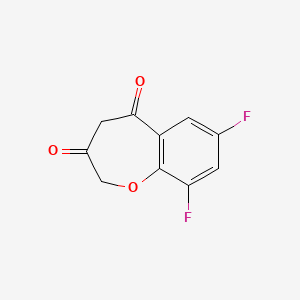
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
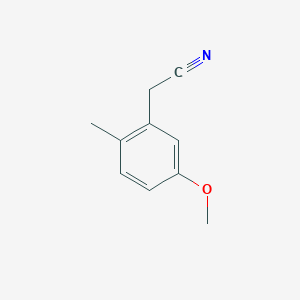

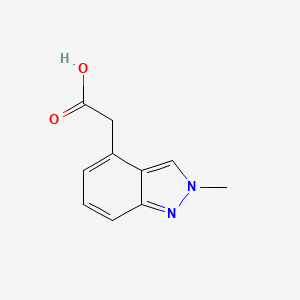
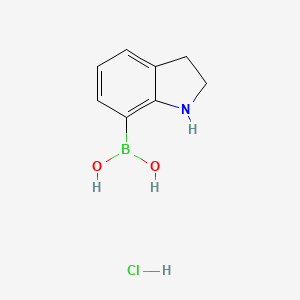
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
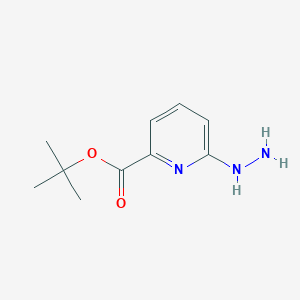
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
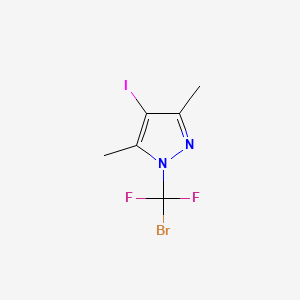
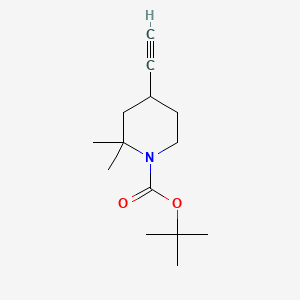
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
